molecular formula C2H2N4O B3192752 1H-tetrazole-5-carbaldehyde CAS No. 65041-17-0

1H-tetrazole-5-carbaldehyde

Cat. No.: B3192752
CAS No.: 65041-17-0
M. Wt: 98.06 g/mol
InChI Key: UTRBWZIEAHEEEB-UHFFFAOYSA-N
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Description

1H-tetrazole-5-carbaldehyde is a chemical compound with the molecular formula C2H2N4O . It is a derivative of tetrazole, a class of synthetic organic heterocyclic compounds made up of a five-membered ring with four nitrogen atoms and one carbon atom . Tetrazoles, including this compound, play a crucial role in pharmaceutical and medicinal applications .


Synthesis Analysis

The synthesis of 5-substituted 1H-tetrazoles, such as this compound, can be achieved through one-pot multi-component condensation reactions of some aromatic aldehydes with malononitrile and sodium azide . This process can be carried out under diverse reaction conditions to obtain considerable product yields .


Molecular Structure Analysis

Tetrazoles are five-membered aza compounds with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The tetrazole function is metabolically stable .


Chemical Reactions Analysis

Tetrazoles, including this compound, can undergo various chemical reactions. For instance, they can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo exothermic reactions with reducing agents .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 98.06 g/mol . It is predicted to have a boiling point of 330.4±25.0 °C and a density of 1.659±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Characterization

  • One-Pot Synthesis Methods : "1H-tetrazole-5-carbaldehyde" derivatives can be synthesized using a one-pot, three-component reaction involving aldehydes, hydroxylamine, and sodium azide. This method uses Cu-MCM-41 nanoparticles as a catalyst, highlighting an efficient and reusable approach in synthesis (Abdollahi-Alibeik & Moaddeli, 2015).

Medicinal Chemistry

  • Bioisosteric Replacement : 5-Substituted 1H-tetrazole derivatives, including "this compound," are used as bioisosteric replacements for carboxylic acids in medicinal chemistry. This application is crucial due to their role in several clinical drugs (Mittal & Awasthi, 2019).

  • Medicinal Chemistry Applications : The compounds are commonly used in SAR-driven medicinal chemistry for their stability as isosteric replacements for carboxylic acids, and they feature in various drug substances (Herr, 2002).

Industrial and Material Science

  • Corrosion Inhibition : Thiophene derivatives, including "(E)-5-(thiophen-2-yl)-1H-tetrazole," a variant of "this compound," have been used as corrosion inhibitors for aluminum alloys, demonstrating high efficiency in preventing corrosion in acidic mediums (Arrousse et al., 2022).

  • Metal-Organic Coordination Polymers : In situ hydrothermal synthesis of tetrazole coordination polymers, which include 5-substituted 1H-tetrazoles, shows potential for interesting physical properties like fluorescence and ferroelectric behavior (Zhao et al., 2008).

Antibacterial Applications

  • Antibacterial Activity : Specific derivatives of "this compound" have been evaluated for their antibacterial activities against various bacterial strains, showing potential as antimicrobial agents (Hajib et al., 2021).

Safety and Hazards

While specific safety data for 1H-tetrazole-5-carbaldehyde is not available, general safety measures for handling tetrazoles include avoiding contact with skin and eyes, ensuring adequate ventilation, and keeping away from heat, sparks, open flames, and hot surfaces .

Future Directions

There have been significant developments in the synthesis of 5-substituted 1H-tetrazoles, and researchers are still working to develop more efficient and eco-friendly methods for their synthesis . Furthermore, the utility of tetrazoles as a pharmacophore in many interesting fields suggests potential future directions in chemical and pharmaceutical research .

Properties

IUPAC Name

2H-tetrazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2N4O/c7-1-2-3-5-6-4-2/h1H,(H,3,4,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRBWZIEAHEEEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=NNN=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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